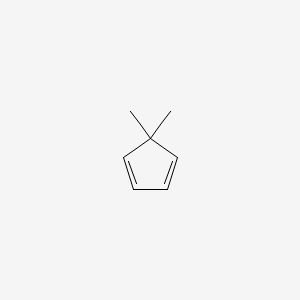
1,3-Cyclopentadiene, 5,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Cyclopentadiene, 5,5-dimethyl- can be synthesized through various methods, including:
Annulation Reactions: These reactions involve the construction of a five-membered ring, such as [2 + 2 + 1] and [3 + 2] annulation reactions.
Electrocyclization Reactions: An example is the Nazarov Cyclization, which involves the formation of cyclopentadienes.
Industrial Production Methods
In industrial settings, cyclopentadiene monomers are typically obtained by cracking commercial dicyclopentadiene at around 180°C. The monomer is then collected by distillation and used shortly thereafter .
Analyse Des Réactions Chimiques
1,3-Cyclopentadiene, 5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed on this compound.
Substitution: It can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Solvents: Solvents like cyclohexane and heptane are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound .
Applications De Recherche Scientifique
1,3-Cyclopentadiene, 5,5-dimethyl- has several scientific research applications, including:
Biology: The compound can be used in the study of biological processes and as a building block for biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,3-Cyclopentadiene, 5,5-dimethyl- involves its interaction with molecular targets and pathways. The compound can participate in various chemical reactions, such as cycloaddition and substitution, due to its conjugated diene structure. This allows it to form stable intermediates and products through different reaction pathways .
Comparaison Avec Des Composés Similaires
1,3-Cyclopentadiene, 5,5-dimethyl- can be compared with other similar compounds, such as:
Cyclopentadiene: The parent compound without the methyl groups.
1,3-Cyclopentadiene, 5,5-dimethyl-1-ethyl-: A derivative with an additional ethyl group attached to the first carbon atom.
Cycloheptatriene: A seven-membered ring analog with similar conjugated diene properties.
Uniqueness
The presence of the two methyl groups in 1,3-Cyclopentadiene, 5,5-dimethyl- imparts unique chemical properties, such as increased stability and reactivity in certain reactions, compared to its parent compound .
Propriétés
Numéro CAS |
4125-18-2 |
|---|---|
Formule moléculaire |
C7H10 |
Poids moléculaire |
94.15 g/mol |
Nom IUPAC |
5,5-dimethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H10/c1-7(2)5-3-4-6-7/h3-6H,1-2H3 |
Clé InChI |
QWJWPDHACGGABF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


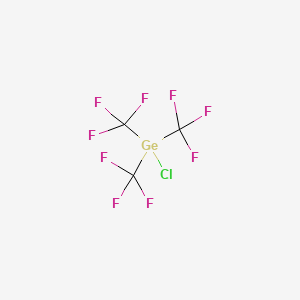
![2-[2-(4-{2-[2-(4-{2-Thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol tetrahydrochloride](/img/structure/B13422649.png)
![6-Methanesulfonyl-2-azaspiro[3.3]heptane](/img/structure/B13422653.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13422658.png)
![(6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]benzo[c]thiophene 2,2-Dioxide](/img/structure/B13422661.png)

![(4-Benzhydrylpiperazin-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B13422673.png)
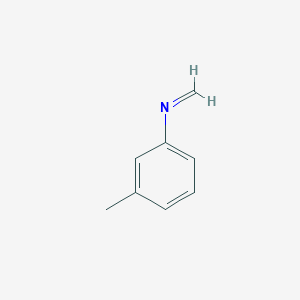
![2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13422681.png)
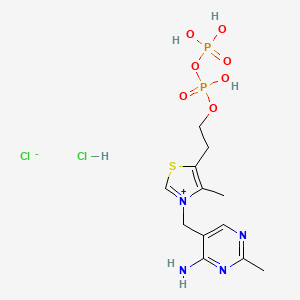
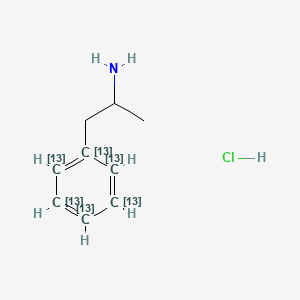
![4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13422701.png)
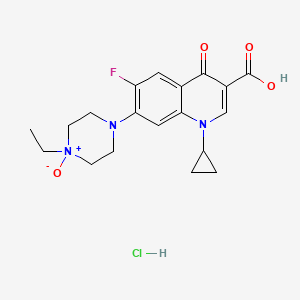
![1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene](/img/structure/B13422726.png)
